methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,3]triazole-4-carboxylic acid with a suitable pyrimidine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Biological Activity
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1700570-72-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₁₂N₄O₂
- Molecular Weight : 196.21 g/mol
- Structure : The compound features a triazolopyrimidine core which is pivotal for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolopyrimidine derivatives against various viruses. The compound has been evaluated for its ability to inhibit viral replication, particularly in the context of influenza and HIV.
Influenza Virus Inhibition
In a study examining triazolopyrimidine-based inhibitors of Influenza A and B viruses, this compound demonstrated notable antiviral activity. The compound was synthesized alongside other derivatives and tested in vitro using MDCK (Madin-Darby Canine Kidney) cells. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory activity against the PA-PB1 interaction crucial for viral replication:
Compound | IC50 (μM) | EC50 (μM) | Activity Type |
---|---|---|---|
36 | 1.1 | 8.0 | PA-PB1 Inhibitor |
31 | N/A | 25 | Viral Growth Inhibitor |
The most potent derivative in this series was compound 36 with an IC50 value of 1.1 μM against the PA-PB1 complex formation and an EC50 of 8.0 μM for inhibiting viral growth .
HIV Inhibition
The compound's efficacy was also tested against HIV-1 strains in MT4 cells. It exhibited promising results with IC50 values in the micromolar range for RNase H inhibition:
Compound | IC50 (μM) | Activity Type |
---|---|---|
11a | 17.7 | RNase H Inhibitor |
11b | 13.1 | RNase H Inhibitor |
These findings suggest that this compound could serve as a potential lead compound for developing new antiviral agents targeting both influenza and HIV .
The mechanism by which this compound exerts its antiviral effects involves the disruption of critical protein-protein interactions necessary for viral replication. For instance, the inhibition of the PA-PB1 complex formation prevents the assembly of the viral polymerase complex essential for RNA synthesis .
Case Studies and Research Findings
Several case studies have documented the effectiveness of triazolopyrimidine derivatives in various biological assays:
- Antiviral Screening : A series of compounds were screened for their ability to inhibit viral replication in cell cultures. The results indicated that structural modifications significantly impacted their efficacy.
- SAR Analysis : Structure-activity relationship (SAR) studies revealed that specific substitutions on the triazolopyrimidine scaffold enhance antiviral activity while maintaining low toxicity profiles.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-4-12-7(9-5)6(10-11-12)8(13)14-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
COMFIEJCLJTADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(N=N2)C(=O)OC)N1 |
Origin of Product |
United States |
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